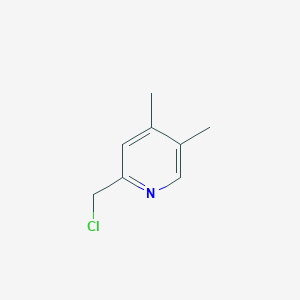

2-(Chloromethyl)-4,5-dimethylpyridine

CAS No.:

Cat. No.: VC18799619

Molecular Formula: C8H10ClN

Molecular Weight: 155.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10ClN |

|---|---|

| Molecular Weight | 155.62 g/mol |

| IUPAC Name | 2-(chloromethyl)-4,5-dimethylpyridine |

| Standard InChI | InChI=1S/C8H10ClN/c1-6-3-8(4-9)10-5-7(6)2/h3,5H,4H2,1-2H3 |

| Standard InChI Key | MLEVKKRVHQOTHX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1C)CCl |

Introduction

Synthetic Pathways and Industrial Production

Chlorination of Hydroxymethyl Precursors

A validated route for analogous compounds involves chlorinating hydroxymethylpyridines. For example, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine undergoes chlorination with triphosgene (BTC) in toluene at 0–10°C, achieving >97% yield . Adapting this method:

-

Precursor Synthesis:

-

Start with 2-hydroxymethyl-4,5-dimethylpyridine (hypothetical intermediate)

-

Solvent: Toluene (20–30% w/w concentration)

-

-

Chlorination:

-

Workup:

-

Quench with methanol (0.1–0.25 eq)

-

Remove HCl gas via reduced pressure

-

Centrifugation and drying yield final product

-

Key Parameters:

| Variable | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–10°C | Prevents side reactions |

| Triphosgene Equiv | 0.35–0.37 | Minimizes excess reagent |

| Methanol Quench | 0.1–0.25 eq | Neutralizes residual acidity |

Physicochemical Properties

While direct measurements for 2-(chloromethyl)-4,5-dimethylpyridine are unavailable, extrapolations from structural analogs suggest:

Predicted Properties:

Though not directly cited as an API intermediate, structural analogs play critical roles:

-

Proton Pump Inhibitor Synthesis:

The 3,5-dimethyl-4-methoxy analog serves as an omeprazole precursor . The 4,5-dimethyl variant could enable novel PPI derivatives with altered pharmacokinetics. -

Structure-Activity Considerations:

-

Chloromethyl Group: Facilitates nucleophilic substitution for attaching sulfoxide/sulfide moieties

-

Dimethyl Substituents: Enhance metabolic stability by blocking cytochrome P450 oxidation sites

-

Materials Science Applications

The compound's dual functionality (chloride + aromatic system) enables:

-

Polymer Modification:

-

Anchor point for creating conductive polymers via Friedel-Crafts alkylation

-

Potential to enhance thermal stability in polyimides

-

-

Coordination Chemistry:

-

Methyl groups provide steric bulk for stabilizing metal complexes

-

Chloride serves as potential leaving group for catalyst tethering

-

| Hazard Category | Mitigation Strategy |

|---|---|

| Acute Toxicity | Use NIOSH-approved respirators |

| Skin Irritation | Butyl rubber gloves required |

| Environmental Impact | Halogenated waste segregation |

Analytical Characterization

Recommended techniques for quality control:

-

HPLC:

-

Column: C18, 250 × 4.6 mm

-

Mobile Phase: 60:40 Acetonitrile/Phosphate buffer (pH 3.0)

-

Retention Time: ~8.2 min (estimated)

-

-

NMR (¹H):

-

δ 2.35 (s, 6H, C4/C5-CH₃)

-

δ 4.75 (s, 2H, C2-CH₂Cl)

-

δ 8.45 (s, 1H, C6-H)

-

Industrial Scale-Up Challenges

Lessons from related syntheses highlight critical factors:

-

Exothermic Control:

Chlorination reactions require jacketed reactors with ±1°C temperature control -

Byproduct Management:

Triphosgene decomposition generates COCl₂ – necessitates scrubbers with NaOH solution -

Crystallization Optimization:

Anti-solvent addition (e.g., n-heptane) improves crystal morphology and filtration rates

Regulatory Landscape

As a novel compound, regulatory considerations include:

-

REACH Compliance:

Required for EU production >1 tonne/year

Key data needs:-

Ecotoxicity (Daphnia magna 48h EC₅₀)

-

Persistence/Bioaccumulation studies

-

-

Pharmaceutical Use:

ICH M7 guidelines mandate mutagenicity assessment of chlorinated aromatics

Future Research Directions

-

Catalytic Chlorination:

Explore FeCl₃-mediated processes to replace stoichiometric triphosgene -

Asymmetric Functionalization:

Develop chiral auxiliaries for creating enantiopure derivatives -

Computational Modeling: DFT studies to predict reactivity at C2 vs. ring positions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume